5-Fluoro-N-phenylthiophene-2-sulfonamide
Description
Properties
Molecular Formula |
C10H8FNO2S2 |
|---|---|
Molecular Weight |
257.3 g/mol |
IUPAC Name |
5-fluoro-N-phenylthiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8FNO2S2/c11-9-6-7-10(15-9)16(13,14)12-8-4-2-1-3-5-8/h1-7,12H |
InChI Key |
DHEYTZJOTHWRCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
Preparation Methods
Catalytic System and Optimization
The reaction employs CuBr₂ (0.15 equiv) as the catalyst, K₂S₂O₈ (1.5 equiv) as the oxidant, and Na₄P₂O₇ (0.5 equiv) as a stabilizing agent in a solvent mixture of sulfolane and acetic acid (1:1.5 v/v). The mixture is stirred at 60°C for 12 hours, after which the product is extracted with ethyl acetate and purified via silica gel chromatography. This method achieves an 88% yield for analogous sulfonamides, demonstrating superior functional group tolerance compared to classical approaches.
Mechanistic Insights
The copper catalyst facilitates single-electron transfer (SET) oxidation of the sulfinate, generating a sulfonyl radical. Concurrently, K₂S₂O₈ oxidizes aniline to an anilinium radical, which couples with the sulfonyl radical to form the N-S bond. The use of Na₄P₂O₇ prevents catalyst deactivation by chelating copper ions, ensuring sustained catalytic activity.
Iron-Promoted Reaction of Sulfonyl Halides with Nitroarenes
An eco-friendly approach utilizes iron powder to mediate the reaction between 5-fluorothiophene-2-sulfonyl chloride and nitrobenzene in aqueous medium. This method leverages iron’s dual role as a reducing agent and radical initiator.
Reaction Protocol
A mixture of nitrobenzene (0.25 mmol), sulfonyl chloride (0.5 mmol), and iron powder (2.0 equiv) is stirred in water at 60°C for 36 hours. The nitroarene is reduced in situ to a nitroso intermediate, which reacts with sulfonyl radicals generated from the iron-mediated cleavage of the S-Cl bond. The product is extracted with ethyl acetate and purified via chromatography, yielding 78% of the target sulfonamide.
Sustainability and Scalability
This method’s aqueous solvent system and avoidance of toxic catalysts align with green chemistry principles. However, the extended reaction time (36 hours) and moderate yield limit its industrial applicability.
Comparative Analysis of Synthetic Methods
The table below summarizes the key parameters of each method:
Experimental Optimization and Scale-Up Considerations
Temperature and Solvent Effects
For the copper-catalyzed method, increasing the temperature to 70°C reduces the reaction time to 8 hours but may promote side reactions. Sulfolane, a high-boiling solvent, ensures homogeneous mixing, while acetic acid protonates the aniline, enhancing its reactivity.
Catalyst Loading
Reducing CuBr₂ loading below 0.1 equiv decreases yield to 65%, underscoring the catalyst’s role in radical generation. Conversely, excess catalyst (>0.2 equiv) leads to overoxidation of the sulfinate.
Applications and Related Derivatives
5-Fluoro-N-phenylthiophene-2-sulfonamide serves as a precursor for antimicrobial agents, as demonstrated by analogous compounds inhibiting New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae. Derivatives such as N-ethyl-5-fluoro-N-phenylthiophene-2-sulfonamide (CAS: 1855890-36-6) highlight structural versatility, though their synthesis requires tailored alkylation protocols .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-N~2~-phenyl-2-thiophenesulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its sulfonamide group is known to interact with various biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry: In the industrial sector, 5-fluoro-N~2~-phenyl-2-thiophenesulfonamide can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-fluoro-N~2~-phenyl-2-thiophenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 5-Fluoro-N-phenylthiophene-2-sulfonamide with related sulfonamide derivatives:
Key Observations :
- Aromatic Interactions: The phenyl group in the target compound may promote π-π stacking in biological systems, whereas the phenoxy group in N-[5-(4-Fluorophenoxy)thiophen-2-yl]methanesulfonamide introduces additional polarity and conformational flexibility .
- Molecular Weight: Derivatives with higher molecular weights (e.g., 303.33 for the phenoxy-substituted compound) may face reduced solubility, impacting bioavailability.
Q & A
Basic: How can the synthesis of 5-Fluoro-N-phenylthiophene-2-sulfonamide be optimized for higher yield and purity?
Methodological Answer:
Synthesis optimization involves selecting appropriate coupling agents, controlling reaction conditions, and employing purification techniques. For example:
- Coupling Agents : Use palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to attach aromatic groups to the thiophene core .
- Reaction Conditions : Maintain temperatures between 60–80°C in anhydrous tetrahydrofuran (THF) to minimize side reactions .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) followed by recrystallization in ethanol to achieve >95% purity .
Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using NMR and mass spectrometry (MS) .
Basic: What analytical techniques are recommended for characterizing the structural integrity of 5-Fluoro-N-phenylthiophene-2-sulfonamide?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆) to confirm substituent positions and hydrogen bonding via sulfonamide protons .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode to verify molecular weight (e.g., expected [M+H]⁺ = 311.05 g/mol) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., π-π stacking of the thiophene ring) .
Data Cross-Validation : Compare experimental results with computational simulations (e.g., DFT calculations for optimized geometries) .
Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?
Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Strategies include:
- Orthogonal Assays : Validate enzyme inhibition (e.g., carbonic anhydrase) using both fluorometric and colorimetric assays to confirm activity trends .
- Structural Analysis : Compare substituent effects (e.g., fluoro vs. chloro groups) using SAR studies. For example, 5-fluoro substitution may enhance membrane permeability but reduce target affinity .
- In Silico Modeling : Perform molecular dynamics simulations to assess binding mode consistency across different protein conformations .
Case Study : Discrepancies in IC₅₀ values for kinase inhibition can be addressed by standardizing ATP concentrations across assays .
Advanced: What computational strategies are effective in predicting the drug-likeness and target interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 active site). Prioritize hydrogen bonds between the sulfonamide group and Arg120/His90 residues .
- ADMET Profiling : Predict pharmacokinetics with SwissADME (e.g., logP ≈ 2.1, indicating moderate lipophilicity) and ToxTree for toxicity risks .
- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) using MOE or Phase .
Validation : Cross-check predictions with experimental solubility (e.g., PBS buffer at pH 7.4) and metabolic stability in microsomal assays .
Basic: What are the critical stability considerations for storing 5-Fluoro-N-phenylthiophene-2-sulfonamide in laboratory settings?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiophene ring .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the sulfonamide group .
- Thermal Stability : Degradation occurs above 150°C; avoid prolonged exposure to high temperatures during handling .
Monitoring : Perform stability-indicating HPLC (C18 column, acetonitrile/water gradient) every 6 months to assess purity .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate key functional groups responsible for biological activity?
Methodological Answer:
- Systematic Substitution : Synthesize analogs with modifications (e.g., replacing fluorine with chlorine or methyl groups) and test against target enzymes .
- Biological Assays : Compare IC₅₀ values in cell-based (e.g., MTT assay for cytotoxicity) and cell-free (e.g., fluorescence polarization) systems .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features (e.g., fluorine’s electronegativity) with activity .
Example : The 5-fluoro group enhances metabolic stability but may reduce solubility; balancing these requires introducing hydrophilic substituents (e.g., hydroxyl) on the phenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
